molecular formula C14H13N5O B12624618 4-{[(Pyridin-4-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide CAS No. 920960-35-6

4-{[(Pyridin-4-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide

Katalognummer: B12624618
CAS-Nummer: 920960-35-6
Molekulargewicht: 267.29 g/mol
InChI-Schlüssel: OGSMUOMHBPCGSD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a pyrrolo[2,3-b]pyridine core, a bicyclic heterocyclic system, with a pyridin-4-ylmethylamino substituent at position 4 and a carboxamide group at position 4. Such scaffolds are common in kinase inhibitors due to their ability to mimic ATP’s purine ring, enabling competitive binding to kinase domains. The pyridinylmethyl group may enhance solubility and bioavailability compared to bulkier substituents, while the carboxamide facilitates hydrogen bonding with target enzymes .

Eigenschaften

CAS-Nummer

920960-35-6

Molekularformel

C14H13N5O

Molekulargewicht

267.29 g/mol

IUPAC-Name

4-(pyridin-4-ylmethylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide

InChI

InChI=1S/C14H13N5O/c15-13(20)11-8-19-14-10(3-6-17-14)12(11)18-7-9-1-4-16-5-2-9/h1-6,8H,7H2,(H2,15,20)(H2,17,18,19)

InChI-Schlüssel

OGSMUOMHBPCGSD-UHFFFAOYSA-N

Kanonische SMILES

C1=CNC2=NC=C(C(=C21)NCC3=CC=NC=C3)C(=O)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Pyridin-4-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide typically involves the formation of the pyrrolo[2,3-b]pyridine core followed by functionalization at specific positions. One common method involves the cyclization of a pyridine derivative with an appropriate amine under acidic conditions . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper salts .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions

4-{[(Pyridin-4-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenated derivatives, amines, thiols

Major Products Formed

The major products formed from these reactions include various substituted pyrrolopyridines, which can be further functionalized for specific applications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent Variations on the Pyrrolopyridine Core

Adamantyl Derivatives
  • Peficitinib (4-{[(1R,2s,3S,5s,7s)-5-Hydroxyadamantan-2-yl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide): Structure: Replaces the pyridinylmethyl group with a 5-hydroxyadamantyl moiety. Pharmacology: A Janus kinase (JAK) inhibitor approved for rheumatoid arthritis. The adamantyl group enhances lipophilicity, improving membrane permeability but reducing aqueous solubility . Synthesis: Typically involves Suzuki coupling or amination reactions under controlled pH and temperature .
Hydroxymethylbutylamino Derivatives
  • 4-[[(1S,2S)-1-(Hydroxymethyl)-2-methylbutyl]amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (CAS 920959-97-3): Structure: Features a branched alkyl chain with a hydroxymethyl group. Pharmacology: The polar hydroxymethyl group may improve solubility and metabolic stability compared to adamantyl derivatives. Potential applications in kinase inhibition or immunomodulation .
Pyrazolylamino Derivatives
  • 4-Amino-2-[(1,3-dimethyl-1H-pyrazol-4-yl)amino]-7-methyl-6-[(2R)-2-methylpyrrolidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile: Structure: Differs in core (pyrrolo[2,3-d]pyrimidine vs. pyrrolo[2,3-b]pyridine) and substituents (pyrazolylamino, nitrile). Pharmacology: The pyrimidine core and nitrile group suggest distinct target selectivity, possibly targeting tyrosine kinases or metabolic enzymes .

Structural and Pharmacokinetic Comparison

Compound Core Structure Key Substituents Solubility Bioavailability Primary Target
Target Compound Pyrrolo[2,3-b]pyridine Pyridin-4-ylmethylamino, carboxamide Moderate Moderate-High Kinases (hypothetical)
Peficitinib Pyrrolo[2,3-b]pyridine 5-Hydroxyadamantan-2-yl, carboxamide Low High (lipophilic) JAK enzymes
CAS 920959-97-3 Pyrrolo[2,3-b]pyridine Hydroxymethylbutylamino, carboxamide High Moderate Undisclosed kinases
Pyrazolylamino Derivative Pyrrolo[2,3-d]pyrimidine Pyrazolylamino, nitrile, methylpyrrolidinyl Low-Moderate Moderate Tyrosine kinases

Biologische Aktivität

The compound 4-{[(Pyridin-4-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide is a member of the pyrrolo[2,3-b]pyridine family, which has garnered interest for its potential biological activities, particularly in the context of therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : 4-{[(Pyridin-4-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide
  • Molecular Formula : C13H12N4O
  • Molecular Weight : 240.26 g/mol

Research indicates that compounds within the pyrrolo[2,3-b]pyridine class often exhibit activity through inhibition of specific enzymes or receptors. For instance, studies have demonstrated that similar compounds act as inhibitors of phosphodiesterases (PDEs), particularly PDE4B, which is involved in inflammatory responses and central nervous system (CNS) signaling pathways. The inhibition of PDE4B can lead to decreased levels of pro-inflammatory cytokines such as TNF-α, suggesting potential applications in treating inflammatory diseases and CNS disorders .

In Vitro Studies

In vitro studies have shown that derivatives of pyrrolo[2,3-b]pyridine compounds can effectively inhibit various biological targets:

CompoundTargetIC50 Value (μM)% Inhibition
11hPDE4B0.575%
11hTNF-α Release>10<50%

The compound 11h , a derivative closely related to our target compound, exhibited significant inhibition against PDE4B with an IC50 value of 0.5 μM, indicating strong potency .

In Vivo Studies

While in vitro results are promising, in vivo studies are crucial for understanding the pharmacokinetics and therapeutic potential. A study on a related compound demonstrated that oral administration resulted in significant anti-inflammatory effects in animal models of arthritis . This suggests that our target compound may also possess similar properties.

Case Studies

  • PDE4B Inhibition : A study highlighted the synthesis and biological evaluation of various pyrrolo[2,3-b]pyridine derivatives as selective PDE4B inhibitors. The lead compound showed promising results in reducing inflammation in macrophages exposed to lipopolysaccharides .
  • CNS Activity : Another investigation into the pharmacological profile of pyrrolo[2,3-b]pyridine derivatives indicated their potential as treatments for CNS disorders due to their selective action on neurotransmitter receptors .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.